molecular formula C19H23N3O4S B2521280 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034575-56-7

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2521280
CAS No.: 2034575-56-7
M. Wt: 389.47
InChI Key: ZASATXKTDZFLFV-UHFFFAOYSA-N
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Description

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-20-11-9-18(21-15)26-16-6-5-12-22(14-16)19(23)10-13-27(24,25)17-7-3-2-4-8-17/h2-4,7-9,11,16H,5-6,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASATXKTDZFLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structural arrangement that includes a piperidine ring, a methylpyrimidine moiety, and a phenylsulfonyl group. The synthesis typically involves multi-step reactions starting from simpler precursors, utilizing techniques such as nucleophilic substitution and condensation reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related structures have shown that they can induce apoptosis in breast cancer cells with minimal toxicity to normal cells .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-oneMCF-7<10

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. It is believed to inhibit key enzymes or receptors involved in cell proliferation and survival pathways. For example, the presence of the piperidine moiety may enhance binding affinity to biological targets, leading to effective modulation of their activity.

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have been investigated for anti-inflammatory effects. Preliminary studies suggest that they may inhibit pro-inflammatory cytokines and modulate immune responses, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Cytotoxicity in Breast Cancer : A study demonstrated that derivatives of the piperidine scaffold exhibited significant cytotoxicity against MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like Tamoxifen .
  • Enzyme Inhibition : Another investigation highlighted the ability of similar compounds to inhibit specific enzymes linked to tumor progression, suggesting a dual mechanism of action involving both direct cytotoxicity and indirect modulation of tumor biology.

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